SW044248

Description

Overview of DNA Topoisomerases (Top1 and Top2) in Cellular Processes

Topoisomerases are indispensable for the proper functioning of the genome. They regulate DNA supercoiling and disentangle DNA strands, processes that are vital for cell viability. biocat.comguidetomalariapharmacology.org

During DNA replication, the unwinding of the DNA double helix at the replication fork introduces positive supercoils ahead of the fork. uni.luciteab.com Topoisomerases, particularly Top1 and Top2, are essential for relaxing this torsional stress, allowing the replication machinery to proceed efficiently. uni.luciteab.comscience.gov Similarly, during transcription, the movement of RNA polymerase along the DNA template generates positive supercoils ahead and negative supercoils behind the transcription bubble. uni.luciteab.comwikidata.org Topoisomerases are required to relieve these supercoils to ensure efficient transcription elongation. uni.luciteab.comwikidata.orgwikipedia.orgfishersci.ca Top2 is also involved in the decatenation of newly replicated chromosomes, a process critical for chromosome segregation during mitosis. guidetomalariapharmacology.orgscience.govwikipedia.org

DNA supercoiling refers to the coiling of a DNA duplex upon itself. This can be positive (overwinding) or negative (underwinding). citeab.com Topoisomerases alter the linking number of DNA, thereby changing its superhelical density. nih.gov Type I topoisomerases (Top1) relax supercoiled DNA by making a transient single-strand break, allowing one strand to pass through the break before resealing the nick. nih.govciteab.comprobes-drugs.org This process typically changes the linking number by one. nih.gov Type II topoisomerases (Top2) relax supercoils, and also unknot and decatenate DNA, by making a transient double-strand break in one DNA duplex and passing a second intact duplex through the break before resealing the break. nih.govscience.govwikipedia.org This mechanism changes the linking number by two and requires ATP hydrolysis. nih.govscience.gov

Role in DNA Replication and Transcription

Clinical Significance of Topoisomerase Inhibitors as Antineoplastic Agents

The critical roles of topoisomerases in DNA replication and cell division make them attractive targets for cancer chemotherapy. wikipedia.orgbiocat.comprobes-drugs.org Topoisomerase inhibitors interfere with the function of these enzymes, leading to DNA damage and ultimately cell death, particularly in rapidly proliferating cancer cells. wikipedia.orgbiocat.comprobes-drugs.org

Topoisomerase inhibitors are broadly classified based on their target enzyme: Top1 inhibitors and Top2 inhibitors. wikipedia.orgbiocat.com Many clinically successful topoisomerase inhibitors are derived from natural products. biocat.com

Camptothecin (B557342) (CPT), a natural alkaloid isolated from the Chinese tree Camptotheca acuminata, is a well-known Top1 inhibitor. probes-drugs.orgwikipedia.orgwikidata.org Camptothecin and its derivatives act as topoisomerase poisons, stabilizing the covalent complex formed between Top1 and cleaved DNA, thereby preventing the religation of single-strand breaks. biocat.comwikipedia.orgciteab.com Collision of the replication fork with these stabilized complexes leads to the formation of lethal double-strand breaks. citeab.com Due to limitations with camptothecin itself, such as low solubility and adverse effects, semi-synthetic derivatives like irinotecan (B1672180) and topotecan (B1662842) were developed and are widely used in cancer therapy. biocat.comprobes-drugs.orgwikidata.orgmims.comfishersci.ca Irinotecan is used for the treatment of colorectal cancer and small cell lung cancer, while topotecan is used for ovarian cancer and small cell lung cancer. wikipedia.orgbiocat.commims.comfishersci.ca

Top2 inhibitors include agents like anthracyclines (e.g., doxorubicin, epirubicin) and epipodophyllotoxins (e.g., etoposide (B1684455), teniposide). biocat.comprobes-drugs.orgnih.gov These agents also act as topoisomerase poisons, stabilizing the Top2-DNA cleavage complex and leading to double-strand breaks. biocat.comciteab.com

Despite their significant clinical success, current topoisomerase inhibitors face several challenges, including systemic toxicity and the development of drug resistance. biocat.comwikipedia.orgmims.com Myelosuppression, characterized by decreased white blood cells and platelets, is a primary toxicity of many topoisomerase inhibitors. biocat.com Gastrointestinal issues and hair loss are also common side effects. biocat.com

Cancer cells can develop resistance to topoisomerase inhibitors through various mechanisms. biocat.com These include alterations in the expression or function of the topoisomerase enzyme itself, increased expression of drug efflux pumps that reduce intracellular drug accumulation, enhanced DNA repair mechanisms that resolve the induced DNA damage, and changes in cellular responses to DNA damage. biocat.com For instance, resistance to camptothecin derivatives can involve mutations in the TOP1 gene or increased expression of ABC transporters. biocat.com

Structure

3D Structure

Properties

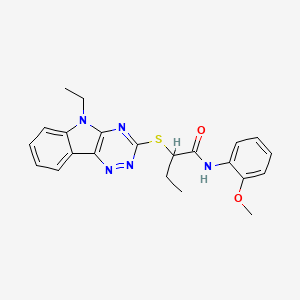

IUPAC Name |

2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2S/c1-4-18(21(28)23-15-11-7-9-13-17(15)29-3)30-22-24-20-19(25-26-22)14-10-6-8-12-16(14)27(20)5-2/h6-13,18H,4-5H2,1-3H3,(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVRGVRHMMZNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C4=CC=CC=C4N3CC)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sw044248: a Novel Topoisomerase I Inhibitor

High-Throughput Screening Methodologies for Selective Cytotoxicity

High-throughput screening (HTS) was employed to identify compounds exhibiting selective toxicity. This involved screening a large library of chemical compounds against various cell lines to find those that differentially affect cancer cells while sparing normal cells. nih.govresearchgate.netacs.org

Screening against Non-Small Cell Lung Cancer (NSCLC) Cell Line Panels

A key component of the screening process was the use of extensive panels of NSCLC cell lines. The UT Southwestern compound library was screened against a panel of 74 NSCLC cell lines. nih.govnih.govresearchgate.net This allowed researchers to identify compounds that demonstrated toxicity in a subset of these cancer cell lines. nih.govnih.govresearchgate.net

Identification of this compound as a Selectively Toxic Compound

From the large number of compounds screened, this compound was identified as a selectively toxic agent. It was selected for further investigation because it killed approximately 15% of the 74 NSCLC cell lines tested. nih.govresearchgate.net This indicated that the compound exploited a vulnerability present in a significant portion of NSCLC cell lines. nih.gov this compound is an indolotriazine derivative. nih.gov

Preliminary Assessment of this compound Selectivity

Following its identification, preliminary assessments were conducted to evaluate the selectivity of this compound.

Differential Toxicity in NSCLC Cell Lines versus Immortalized Human Bronchial Epithelial Cells (HBEC)

A crucial aspect of the preliminary assessment was comparing the toxicity of this compound in NSCLC cell lines versus immortalized human bronchial epithelial cells (HBEC). This compound was found to be non-toxic to three different HBEC lines at concentrations that were toxic to sensitive NSCLC lines. nih.govresearchgate.net This suggested a favorable selectivity profile, targeting cancer cells while sparing normal lung-derived cells. nih.gov For example, this compound killed HCC4017 cells but not HBEC30KT cells, which were derived from the same patient, allowing for a comparison between cancer and non-cancer cells with a shared genetic background. nih.gov An orthogonal cell viability assay confirmed that HCC4017, H292, and H1819 NSCLC cell lines were sensitive to this compound, while five other NSCLC cell lines and the HBEC30KT line were relatively resistant. nih.gov this compound induced apoptosis, as indicated by the cleavage of PARP and caspase-3, in sensitive HCC4017 cells in a concentration-dependent manner, but not in HBEC30KT cells. nih.govresearchgate.net

The IC50 values from a 96-hour incubation with this compound for 46 NSCLC cell lines and 4 immortalized HBEC lines further illustrated this differential toxicity. researchgate.netresearchgate.net Sensitive NSCLC lines like HCC4017, H292, and H1819 showed IC50 values around 2 µM, while the remaining cell lines, including HBEC lines, had IC50 values greater than 20 µM. bertin-bioreagent.com

Here is a representation of the differential toxicity data:

| Cell Line Type | Representative Cell Lines | This compound Sensitivity | Representative IC50 Values (96h incubation) |

| NSCLC (Sensitive) | HCC4017, H292, H1819 | Sensitive | ~2 µM bertin-bioreagent.com |

| NSCLC (Resistant) | (Five other NSCLC lines) | Resistant | >20 µM bertin-bioreagent.com |

| Immortalized HBEC | HBEC30KT, (Three other HBEC lines) | Resistant/Non-toxic | >20 µM bertin-bioreagent.com, Not toxic at all nih.govresearchgate.net |

Lack of Correlation with Compound Uptake or Efflux Differences

Investigations were conducted to determine if the observed selective toxicity was due to differences in compound uptake or efflux between sensitive and resistant cell lines. These studies revealed that this compound was able to accumulate in insensitive cells. nih.govresearchgate.net The intracellular concentration and chemical stability of this compound did not differ significantly between sensitive (HCC4017) or resistant cell lines (such as HCC44, HCC4017 resistant clones R7 and R17) or HBEC30KT cells. nih.govresearchgate.netresearchgate.net This indicated that the selectivity of this compound was not a result of differential uptake or efflux mechanisms. nih.govresearchgate.net

Molecular Mechanism of Action of Sw044248

Inhibition of Macromolecular Synthesis

One of the key initial effects of SW044248 in sensitive cancer cells is the rapid and complete inhibition of macromolecular synthesis. nih.govmedkoo.comresearchgate.net This inhibition affects the synthesis of DNA, RNA, and protein. nih.govmedkoo.combertin-bioreagent.com This effect is observed in sensitive cell lines like HCC4017 and H292, but not in resistant cell lines such as HBEC30KT or HCC44. nih.govmedkoo.com

Impact on DNA Replication

This compound has been shown to rapidly block DNA replication in sensitive cell lines. nih.govmedkoo.combertin-bioreagent.com This inhibition contributes to the compound's toxicity in these cells. nih.gov While this compound induces a DNA damage response, its effect is not limited to cells in S phase, unlike some other DNA damaging agents. nih.gov

Impact on RNA Transcription

Global RNA synthesis is also rapidly inhibited by this compound in sensitive cells. nih.govmedkoo.combertin-bioreagent.com This impact on transcription is a significant part of the compound's mechanism. nih.gov Studies comparing the acute transcriptional response to this compound with known agents have shown a significant correlation with inhibitors of topoisomerases. nih.govresearchgate.net

Impact on Protein Translation

In addition to inhibiting nucleic acid synthesis, this compound rapidly blocks protein translation in sensitive cell lines. nih.govmedkoo.combertin-bioreagent.com This widespread inhibition of macromolecular synthesis indicates that this compound affects multiple crucial cellular processes required for survival. nih.gov The inhibition of translation is also linked to the activation of the integrated stress response. researchgate.net

Topoisomerase I (Top1) Inhibition

This compound has been identified as an inhibitor of topoisomerase I (Top1). nih.govmedkoo.commedchemexpress.comresearchgate.netbertin-bioreagent.com Topoisomerase I is an enzyme that plays a critical role in relaxing supercoiled DNA during processes like replication and transcription. nih.gov Inhibition of Top1 contributes to the toxicity of this compound in sensitive cells. nih.govresearchgate.net Studies have shown that eliminating Top1 by siRNA partially protects cells from this compound toxicity, although Top1 removal itself can eventually be toxic. nih.govmedkoo.comresearchgate.netresearchgate.net

Evidence of Direct Top1 Inhibition in vitro

In vitro assays have provided evidence of direct inhibition of purified topoisomerase I by this compound. nih.govmedkoo.comresearchgate.netbertin-bioreagent.com In these assays, this compound inhibited the ability of Top1 to relax supercoiled DNA in a dose-dependent manner. bertin-bioreagent.com This indicates a direct interaction and inhibitory effect of the compound on the enzyme's activity. nih.gov

Distinction from Canonical Top1 Inhibitors (e.g., Camptothecin)

This compound inhibits Top1 differently from canonical Top1 inhibitors like camptothecin (B557342) (CPT). nih.govmedkoo.comresearchgate.netresearchgate.netresearchgate.netcancer.gov Canonical Top1 inhibitors, such as camptothecin and its derivatives, typically function by trapping Top1 in a covalent linkage to DNA after it has cleaved a single strand, preventing religation. nih.gov In in vitro assays, CPT allows Top1 to relax supercoiled DNA into a series of protein-linked topoisomers. nih.gov

In contrast, this compound prevented the enzyme from relaxing supercoiled DNA. nih.gov When present in excess, this compound could also prevent CPT from generating topoisomers in vitro. nih.gov This suggests that this compound's mechanism of Top1 inhibition may not primarily involve trapping the covalent complex in the same way as camptothecin. nih.gov While this compound did result in detectable cross-linking of Top1 to DNA after prolonged treatment, the level was less than that observed with CPT, and this compound treated cells did not show the same degradation of Top1 seen with CPT. nih.gov This distinct mode of inhibition classifies this compound as a novel non-canonical Top1 inhibitor. nih.govmedchemexpress.com Furthermore, camptothecin did not exhibit the same selective toxicity profile as this compound in the tested cell lines. nih.govmedkoo.comresearchgate.netresearchgate.net

This compound is an indolotriazine-based compound identified for its selective toxicity towards certain non-small cell lung cancer (NSCLC) cell lines. nih.govmedchemexpress.com Research indicates that its mechanism of action involves the inhibition of topoisomerase I (Top1) and the induction of a cellular stress response. nih.govmedchemexpress.com

Non-canonical Inhibition Mechanism

This compound functions as a novel non-canonical inhibitor of Topoisomerase I. nih.govtmu.edu.cnbiocat.com This distinguishes it from canonical Top1 inhibitors like camptothecin (CPT), which primarily act by stabilizing the covalent complex formed between Top1 and DNA during the catalytic cycle. nih.gov While this compound inhibits the ability of purified Top1 to relax supercoiled DNA in vitro, the mechanism by which it achieves this inhibition differs from that of CPT. nih.gov The non-canonical nature suggests that this compound may interfere with Top1 activity through an alternative mode, not solely reliant on trapping the covalent Top1-DNA intermediate. nih.govresearchgate.net

Lack of Covalent Linkage between Top1 and DNA

A key characteristic of this compound's mechanism is its apparent lack of significant induction of covalent complexes between Top1 and DNA. nih.govresearchgate.net Canonical Top1 inhibitors, such as camptothecin and its derivatives, trap Top1 in a covalent linkage to the cleaved DNA strand, leading to DNA damage and subsequent cellular toxicity, particularly during DNA replication. nih.gov While some sources suggest this compound can cause covalent trapping, they indicate this occurs with significantly slower kinetics or to a much lesser extent compared to CPT. nih.gov This difference in the ability to stabilize the covalent complex is a defining feature of its non-canonical mechanism. nih.govresearchgate.net

Lack of Inhibition of Topoisomerase II (Top2)

Studies have demonstrated that this compound selectively inhibits Topoisomerase I but does not inhibit Topoisomerase II (Top2). nih.govmedchemexpress.comresearchgate.netabmole.comprobechem.com In vitro assays using purified Top2 show that this compound is unable to inhibit the decatenation activity of Top2, unlike known Top2 inhibitors such as etoposide (B1684455) or cisplatin. nih.gov This selectivity for Top1 over Top2 is a crucial aspect of this compound's pharmacological profile. nih.govmedchemexpress.comresearchgate.netabmole.comprobechem.com

The following table summarizes the inhibitory activity of this compound compared to other topoisomerase inhibitors:

| Compound | Topoisomerase I Inhibition | Topoisomerase II Inhibition | Covalent DNA Complex Formation |

| This compound | Yes | No | Limited/Much Less Than CPT |

| Camptothecin | Yes | No | Yes (Canonical) |

| Etoposide | No | Yes | Yes |

| Cisplatin | No | Yes | N/A |

Cellular Stress Response Induction

This compound has been shown to rapidly induce a cellular stress response in sensitive cell lines. medchemexpress.comresearchgate.net This response is characterized by the activation of specific signaling pathways aimed at restoring cellular homeostasis or, in some cases, promoting apoptosis. researchgate.net

Activation of the Integrated Stress Response (ISR)

A significant effect of this compound is the rapid activation of the Integrated Stress Response (ISR). medchemexpress.comresearchgate.net The ISR is a conserved pathway activated by various cellular stresses, leading to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). researchgate.net Phosphorylation of eIF2α results in a general attenuation of protein synthesis while simultaneously enhancing the translation of specific stress-induced mRNAs, notably activating transcription factor 4 (ATF4). researchgate.net Increased ATF4 expression then drives the transcription of genes involved in the stress response, including the proapoptotic client CHOP. researchgate.net this compound has been shown to induce eIF2α phosphorylation and increase ATF4 protein expression in sensitive cells. researchgate.net

Involvement of Kinases GCN2 and PKR

The activation of the ISR by this compound involves the participation of specific kinases, particularly GCN2 (General Control Nonderepressible 2, also known as EIF2AK4) and PKR (Protein Kinase R). medchemexpress.comresearchgate.net These are two of the four known kinases that phosphorylate eIF2α. researchgate.net Research indicates that this compound induces the phosphorylation of both GCN2 and PKR, which in turn leads to the observed eIF2α phosphorylation and subsequent ISR activation. researchgate.net

Differential ISR Activation Compared to Camptothecin

This compound exhibits a differential pattern of ISR activation compared to camptothecin. researchgate.net While camptothecin can also induce some level of GCN2 phosphorylation, it is reported to be much less effective in activating PKR compared to this compound. researchgate.net Consequently, cells treated with camptothecin show less eIF2α phosphorylation and only weak activation of ATF4 targets like CHOP when compared to this compound treatment. researchgate.net This suggests that although both compounds target Top1, their distinct mechanisms of action lead to different profiles of cellular stress response activation, particularly within the ISR pathway. nih.govresearchgate.net

The following table illustrates the comparative effects of this compound and Camptothecin on key components of the ISR:

| Compound | GCN2 Phosphorylation | PKR Activation | eIF2α Phosphorylation | ATF4 Expression | CHOP Activation |

| This compound | Induced | Activated | Induced | Increased | Activated |

| Camptothecin | Induced (Similar) | Much Less Effective | Less Induced | Weaker Increase | Weakly Activated |

Non-canonical Inhibition Mechanism

Involvement of Kinases GCN2 and PKR

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or potentially harmful cells. medcraveonline.comsemanticscholar.org Deregulation of apoptosis is a hallmark of cancer. semanticscholar.org this compound has been shown to induce apoptosis in sensitive cancer cell lines. researchgate.netnih.gov This induction is characterized by specific biochemical markers. researchgate.net

Cleavage of PARP and Caspase-3

A key event in the execution phase of apoptosis is the activation of caspases, a family of proteases. semanticscholar.org Caspase-3 is a key effector caspase responsible for the cleavage of various cellular substrates, including Poly(ADP-ribose) polymerase (PARP). semanticscholar.orgbiolegend.comnih.gov Cleavage of PARP, a nuclear protein involved in DNA repair, is considered a hallmark of apoptosis. biolegend.comnih.gov

Studies have demonstrated that this compound causes the cleavage of both PARP and caspase-3. researchgate.netszabo-scandic.com This cleavage occurs in a concentration-dependent manner in sensitive cell lines. researchgate.net For instance, in HCC4017 cells, this compound induced cleavage of PARP and caspase-3, observable as early as 4 hours after treatment. researchgate.net Western blotting analysis has been used to detect cleaved PARP and caspase-3 as markers of apoptosis in cells treated with this compound. researchgate.net

Differential Apoptotic Response in Sensitive vs. Insensitive Cell Lines

The apoptotic response to this compound is not uniform across all cell lines. This compound exhibits selective toxicity, inducing apoptosis in sensitive cell lines while having little to no effect on insensitive or immortalized normal bronchial epithelial cell lines at comparable concentrations. researchgate.netnih.gov

Research indicates that the selective toxicity of this compound is not due to differences in compound uptake or efflux, as equivalent accumulation and stability of this compound have been observed in both sensitive and resistant cell lines. nih.gov

Differential Apoptotic Markers in Cell Lines Treated with this compound

| Cell Line | Sensitivity to this compound | PARP Cleavage | Caspase-3 Cleavage |

| HCC4017 | Sensitive | Yes | Yes |

| HBEC30KT | Insensitive | No | No |

| H292 | Sensitive | Yes | Not specified in source |

| H1819 | Sensitive | Yes | Not specified in source |

| HCC44 | Resistant | No | Not specified in source |

| H2122 | Resistant | No | Not specified in source |

Cellular Determinants of Sw044248 Sensitivity and Resistance

Transcriptional Response to SW044248

The cellular encounter with this compound elicits distinct transcriptional changes that correlate with sensitivity or resistance to the compound. nih.govnih.gov

Correlation with DNA Damage-Inducing Agents

The acute transcriptional response observed in sensitive NSCLC cells, such as HCC4017, following exposure to this compound shows a significant correlation with the transcriptional responses induced by inhibitors of topoisomerases. nih.govresearchgate.netnih.gov this compound has been found to inhibit topoisomerase I (Top1) but not topoisomerase II (Top2). nih.govnih.govmedchemexpress.comchembk.commedchemexpress.comchemicalbook.com While this compound inhibits Top1, its mechanism differs from that of camptothecin (B557342), another Top1 inhibitor, and camptothecin does not exhibit the same selective toxicity as this compound. nih.govnih.gov The inhibition of Top1 by this compound in sensitive cells appears to contribute to its toxicity. medchemexpress.comchembk.commedchemexpress.comchemicalbook.com Elimination of Top1 using siRNA partially protected cells from this compound toxicity, although Top1 depletion itself eventually proved toxic. nih.govresearchgate.netnih.gov Consistent with a role for DNA damage as a factor in this compound sensitivity, activation of proteins involved in DNA damage repair has been observed in response to the compound. nih.gov UV radiation, a known inducer of DNA damage, is one of the few common activators of GCN2 and PKR, two kinases that respond to this compound. nih.gov

Differential Gene Expression in Sensitive vs. Insensitive Cells

Analysis of differential gene expression between sensitive and insensitive cell lines reveals distinct transcriptional profiles in response to this compound. In sensitive HCC4017 cells, this compound rapidly inhibits transcription, translation, and DNA synthesis. nih.govresearchgate.netmedchemexpress.comchembk.commedchemexpress.comchemicalbook.com This is in contrast to insensitive cells where these processes are not significantly affected. nih.govmedchemexpress.comchembk.commedchemexpress.comchemicalbook.com Resistant cell lines exhibit different transcriptional responses compared to sensitive ones. For instance, resistant HCC4017 subclones show an endoplasmic reticulum (ER) stress response signature upon exposure to this compound. nih.gov This response, including the induction of CHOP and IRE1α, is uniform in sensitive NSCLC lines but absent in resistant lines. nih.gov

Role of CDKN1A (p21) in Resistance

The cyclin-dependent kinase inhibitor CDKN1A, also known as p21, plays a significant role in mediating resistance to this compound. nih.govresearchgate.netnih.govaacrjournals.orgmedchemexpress.comchembk.commedchemexpress.comresearchgate.net

Sensitization to this compound via CDKN1A siRNA

Reducing the expression of CDKN1A through the use of siRNA has been shown to sensitize resistant cell lines to this compound. nih.govresearchgate.netnih.govaacrjournals.orgresearchgate.net When CDKN1A was knocked down in resistant cell lines like HBEC30KT and HCC44, they became more sensitive to treatment with this compound. researchgate.net Conversely, stable expression of CDKN1A in sensitive HCC4017 cells resulted in reduced phosphorylation of eIF2α and H2AX and decreased toxicity in response to this compound. nih.govresearchgate.net These findings indicate that the inability of sensitive cells to mount a protective response involving CDKN1A contributes to their differential toxicity to this compound. nih.govresearchgate.net

Genetic and Expression Signatures Predictive of Sensitivity

Identifying genetic and expression signatures can help predict the sensitivity of cancer cells to compounds like this compound. Studies have utilized approaches such as elastic net regression modeling with basal gene expression data to identify features predictive of this compound sensitivity in NSCLC cell lines. nih.gov An elastic net regression model using basal gene expression data identified a set of genes whose expression levels could serve as robust indicators of responsiveness to an indolotriazine compound, which includes this compound. nih.gov This model utilized the expression of seven genes (C8G, PSG7, ACOT6, DEPDC5, MMP16, UBR1, and CYP4F22) to predict this compound sensitivity. nih.gov The predictive performance of these features was assessed through bootstrapping analysis. nih.gov The sum of the weighted features in this model was used to predict this compound sensitivity in a panel of NSCLC lines outside the initial training set. nih.gov This demonstrates the potential for using gene expression signatures to predict sensitivity to this compound. nih.govbiorxiv.orgnih.gov

This compound is an indolotriazine compound identified through a chemical screen for agents selectively toxic to non-small cell lung cancer (NSCLC) cell lines. It demonstrated selective toxicity for approximately 15% of a panel of 74 NSCLC cell lines while being non-toxic to immortalized human bronchial epithelial cell lines. nih.govresearchgate.net Research indicates that this compound functions as a topoisomerase I (Top1) inhibitor, but its mechanism differs from that of camptothecin, another Top1 inhibitor. nih.govresearchgate.netacs.orgmedkoo.com Unlike camptothecin, which primarily causes toxicity during the S phase of the cell cycle by trapping Top1 in covalent linkage to DNA, this compound rapidly inhibits transcription, translation, and DNA synthesis in sensitive cells, a process not limited to the S phase. nih.govresearchgate.net This suggests a distinct mode of action that involves the activation of the integrated stress response through kinases GCN2 and PKR. researchgate.net

Cellular determinants of sensitivity and resistance to this compound have been investigated to identify biomarkers predictive of response. nih.gov

Identification of a Seven-Gene Expression Signature

Research has identified a seven-gene expression signature that serves as a robust indicator of sensitivity to this compound (an indolotriazine). nih.govnih.gov This signature was discovered through the analysis of basal gene expression data from a panel of NSCLC cell lines. The seven genes identified in this signature are C8G, PSG7, ACOT6, DEPDC5, MMP16, UBR1, and CYP4F22. nih.gov

The expression levels of these seven genes collectively contribute to predicting the responsiveness of NSCLC cells to this compound. This signature was identified as part of a systematic effort to find molecular subtype-selective vulnerabilities in NSCLC. nih.govnih.gov

Elastic Net Regression Modeling for Sensitivity Prediction

An elastic net regression model utilizing basal gene expression data was employed to identify the seven genes predictive of this compound sensitivity. nih.gov Elastic net regression is a penalized linear regression technique that combines L1 (Lasso) and L2 (Ridge) regularization penalties. machinelearningmastery.com This approach is useful for both prediction and feature selection, particularly in datasets with many predictors, by shrinking some coefficients to zero and selecting important variables. machinelearningmastery.comtowardsdatascience.com

In the context of this compound, the elastic net model analyzed gene expression profiles from 48 NSCLC cell lines to identify features (genes) that significantly correlated with the compound's activity (measured by AC50 values). nih.gov The model identified the seven-gene set (C8G, PSG7, ACOT6, DEPDC5, MMP16, UBR1, and CYP4F22) as robust predictors of indolotriazine-responsiveness. nih.gov Feature performance was validated using a bootstrapping protocol, ensuring that these genes were consistently identified as important predictors. nih.gov The sum of the weighted features in this model can be used to predict this compound sensitivity in other NSCLC cell lines. nih.gov

The application of elastic net regression allowed for the systematic identification of a concise set of genes that are predictive of this compound sensitivity, providing a potential biomarker for identifying responsive tumors. nih.gov

Preclinical Research and Therapeutic Potential of Sw044248

In Vitro Efficacy Studies

In vitro studies have investigated the efficacy of SW044248 in various NSCLC cell lines, focusing on dose-response characteristics and selective cytotoxicity. nih.govaacrjournals.orgrsc.org

Dose-Response and IC50 Values in NSCLC Cell Lines

This compound exhibits a dose-dependent cytotoxic effect in sensitive NSCLC cell lines. nih.govaacrjournals.orgresearchgate.net Studies have determined the half-maximal inhibitory concentration (IC50) values for this compound across a panel of NSCLC cell lines. nih.govaacrjournals.orgresearchgate.net For sensitive cell lines such as HCC4017, H292, and H1819, the IC50 values were found to be approximately 2 µM after 96 hours of incubation. bertin-bioreagent.comsapphirebioscience.com In contrast, other NSCLC cell lines demonstrated relative resistance with IC50 values greater than 20 µM. bertin-bioreagent.comsapphirebioscience.com Cell viability assays, including those measuring cellular ATP content and neutral red uptake, have been used to assess the dose-response to this compound. nih.govaacrjournals.orgresearchgate.net

Selective Cytotoxicity Across a Panel of NSCLC Cell Lines

This compound has demonstrated selective cytotoxicity, affecting approximately 15% of a panel of 74 NSCLC cell lines tested. nih.govaacrjournals.orgresearchgate.net This selectivity was confirmed using orthogonal cell viability assays. nih.govresearchgate.net Sensitive cell lines include HCC4017, H292, and H1819, while several other NSCLC lines and immortalized human bronchial epithelial cell line HBEC30KT were found to be relatively resistant. nih.govaacrjournals.orgresearchgate.netresearchgate.net The compound induces markers of apoptosis, such as cleavage of PARP and caspase-3, in a concentration-dependent manner in sensitive cells like HCC4017, but not in resistant cells like HBEC30KT. nih.govresearchgate.netresearchgate.net This differential induction of apoptosis highlights the selective nature of this compound's cytotoxic effect. nih.govresearchgate.net

Analogue Studies and Structure-Activity Relationships (SAR)

Analogue studies have been conducted to understand the structural features of this compound critical for its activity, contributing to the understanding of its structure-activity relationships (SAR). nih.govaacrjournals.orgrsc.org

Comparison with SW202742 (Inactive Analogue)

A key analogue studied is SW202742, which differs from this compound by a single methyl group, having an isopropyl group instead of an ethyl group at the indole (B1671886) nitrogen. nih.govaacrjournals.orgresearchgate.net Compared to this compound, SW202742 is significantly less active. nih.govaacrjournals.orgresearchgate.net Dose-response studies in HCC4017 cells showed that SW202742 was relatively insensitive compared to this compound. nih.govaacrjournals.orgresearchgate.net Importantly, SW202742 did not inhibit Topoisomerase I (Top1) activity in vitro, unlike this compound, suggesting a link between Top1 inhibition and the cytotoxic activity of this compound. nih.gov Furthermore, SW202742 did not induce the phosphorylation of eIF2α, a marker of the integrated stress response activated by this compound in sensitive cells. nih.gov The similar uptake of SW202742 and this compound by cells indicates that the difference in activity is not due to variations in cellular accumulation. nih.govresearchgate.net

Potential for Combination Therapies (e.g., with siRNA for Top1)

The potential for combining this compound with other therapeutic approaches has been explored. Given that this compound inhibits Topoisomerase I (Top1), studies have investigated the effect of reducing Top1 levels on this compound sensitivity. nih.govaacrjournals.org Elimination of Top1 by siRNA partially protected sensitive cells from this compound-induced toxicity. nih.govaacrjournals.orgresearchgate.net This finding supports the role of Top1 as a target for this compound, although the incomplete protection suggests that other factors or targets might also contribute to its selective toxicity. nih.gov Combination therapies involving siRNA are being explored in various contexts to enhance efficacy and overcome drug resistance. novotech-cro.comthno.orgmdpi.com

Considerations for Biomarker Development

The selective toxicity of this compound across different NSCLC cell lines highlights the importance of identifying biomarkers that can predict sensitivity to the compound. nih.govaacrjournals.orgbertin-bioreagent.commolchem.sk Research has indicated that the ability of cells to upregulate CDKN1A (which encodes for p21) is associated with resistance to this compound. nih.govaacrjournals.orgresearchgate.netresearchgate.netresearchgate.net Resistant cells, such as HBEC30KT and HCC44, increased p21 protein levels in response to this compound treatment. researchgate.net Conversely, suppressing CDKN1A in resistant cells sensitized them to this compound. researchgate.net Transfecting sensitive HCC4017 cells with a plasmid expressing CDKN1A at levels comparable to resistant cells reduced their sensitivity to this compound. researchgate.net These findings suggest that CDKN1A expression, or the cellular capacity to upregulate it, could serve as a potential biomarker to identify NSCLC tumors likely to respond to this compound treatment. nih.govaacrjournals.orgresearchgate.net Identifying such biomarkers is crucial for stratifying patient populations and implementing personalized therapy approaches in NSCLC. astrazeneca.commdpi.comaccc-cancer.org

Predictive Molecular Response Indicators

Identifying molecular response indicators predictive of drug sensitivity is a key aspect of preclinical research aimed at advancing precision medicine. nih.govnih.govnih.gov In the context of this compound, research has focused on identifying molecular features within cancer cells that correlate with their responsiveness to the compound. nih.govnih.gov

Studies utilizing panels of molecularly annotated NSCLC cell lines have sought to identify intervention opportunities tightly linked to molecular response indicators that predict target sensitivity. nih.govnih.gov This involves applying parallel screening of chemical and genetic perturbations. nih.govnih.gov

Expression Features for Sensitivity Prediction

Gene expression features have been explored as potential predictors of sensitivity to this compound in NSCLC cell lines. nih.govnih.govnih.gov Through systematic analysis, including elastic net regression modeling, specific basal gene expression features have been identified that are predictive of this compound sensitivity. nih.govnih.gov

In a study involving a panel of NSCLC cell lines, an elastic net regression model identified seven genes as robust indicators of sensitivity to this indolotriazine derivative. nih.govnih.gov The performance of these features was assessed through bootstrapping protocols. nih.gov The sum of the weighted features in this model was used to predict this compound sensitivity in an external panel of NSCLC cell lines. nih.gov

The seven predictive basal gene expression features identified for this compound sensitivity, along with their average weights determined from a bootstrapping analysis, are presented in the table below. nih.gov

| Gene | Average Weight |

| C8G | [Data from Source 2] |

| PSG7 | [Data from Source 2] |

| ACOT6 | [Data from Source 2] |

| DEPDC5 | [Data from Source 2] |

| MMP16 | [Data from Source 2] |

| UBR1 | [Data from Source 2] |

| CYP4F22 | [Data from Source 2] |

Note: The specific numerical values for average weights were not explicitly provided in the search result snippet but were indicated to be available in Figure 7E. nih.gov

Differential gene expression responses to this compound treatment have also been observed in sensitive versus resistant cell lines. nih.gov For instance, RNA sequencing analysis of a sensitive cell line (HCC4017) and a resistant cell line (HBEC30KT) treated with this compound showed a robust transcriptional response in the sensitive cells, with essentially no change in transcription in the resistant cells. nih.gov Identifying these differential expression patterns can provide further insights into the mechanisms of sensitivity and resistance.

Future Research Directions

Elucidation of the Non-Canonical Top1 Inhibition Mechanism

SW044248 inhibits Top1 differently than canonical Top1 inhibitors like camptothecin (B557342) (CPT). nih.govresearchgate.net Unlike CPT, which stabilizes the covalent complex between Top1 and DNA, leading to DNA breaks, the specific non-canonical mechanism of this compound requires further detailed investigation. nih.govnih.govmdpi.com Studies have shown that this compound rapidly inhibits transcription, translation, and DNA synthesis in sensitive cells, a response that correlates with agents causing DNA damage. nih.govselleckchem.com While this compound induces a DNA damage response, it appears not to be limited to cells in the S phase, unlike CPT. nih.gov The depletion of Top1 by siRNA in sensitive cells partially protected them from this compound-induced toxicity, suggesting that Top1 inhibition plays a role, but the mechanism may involve Top1 gaining a toxic function when inhibited by this compound rather than simply the loss of its normal function. nih.govresearchgate.net Further research is needed to fully characterize how this compound interacts with Top1 and DNA to exert its effects.

Exploration of Additional Therapeutic Indications Beyond NSCLC

While initially identified for its selective toxicity in NSCLC cell lines, the potential therapeutic applications of this compound may extend to other cancer types. medchemexpress.commedchemexpress.commedchemexpress.com Topoisomerase inhibitors, including camptothecin derivatives, have shown efficacy in various cancers such as ovarian, colon, lung, breast, pancreatic cancer, lymphoma, glioma, and leukemia. researchgate.net Given that topoisomerases are crucial targets in a range of malignancies due to their role in disrupting DNA replication and transcription, exploring the activity of this compound in preclinical models of cancers beyond NSCLC is a significant area for future research. researchgate.net

Development of Advanced Preclinical Models

To accurately assess the potential of this compound, the development and utilization of advanced preclinical models are essential. acs.org These models provide a more complex and physiologically relevant environment than traditional two-dimensional cell cultures for evaluating the compound's efficacy, mechanism of action, and potential interactions.

In Vivo Xenograft Studies

In vivo xenograft studies, where human cancer cells or tissues are implanted into immunocompromised mice, are a gold standard for evaluating the efficacy of cancer therapeutics in a living system. researchgate.netnih.gov These models allow for the assessment of tumor growth inhibition and regression in response to this compound treatment. Studies utilizing xenograft models derived from sensitive NSCLC cell lines or patient-derived xenografts (PDX) could provide valuable data on the in vivo activity of this compound and help confirm findings from in vitro studies. nih.govjax.org While some studies have validated target efficacies in vivo, specific detailed results of this compound xenograft studies were not extensively available in the provided search results. nih.gov Future research should focus on conducting and reporting detailed in vivo xenograft studies to support the translational potential of this compound.

Investigation into this compound's Interaction with Other Signaling Pathways

Understanding how this compound interacts with various cellular signaling pathways is crucial for elucidating its full mechanism of action and identifying potential combination therapies.

Integrated Stress Response Pathway Elements

Research indicates that this compound rapidly activates the integrated stress response (ISR) through kinases GCN2 and PKR. medchemexpress.commedchemexpress.commedchemexpress.comresearchgate.netresearchgate.net The ISR is a fundamental cellular pathway activated by diverse stresses, leading to the phosphorylation of eIF2α and modulation of protein synthesis to restore homeostasis or trigger apoptosis. nih.govanygenes.com The activation of the ISR by this compound appears to be more rapid and pronounced than that induced by CPT. nih.gov The inhibition of Top1 in sensitive cells contributes to the toxicity of this compound and plays a role in the induction of the ISR. nih.govmedchemexpress.com Further investigation into the specific elements of the ISR pathway modulated by this compound and the downstream consequences of this activation is warranted.

JAK-STAT Signaling

Drug Discovery and Development Considerations

The identification of this compound as a selectively toxic compound for NSCLC cell lines highlights its potential within the drug discovery and development pipeline. biocat.com The process of drug discovery and development is complex, time-consuming, and resource-intensive, involving stages from screening and target identification to preclinical studies. nptel.ac.insustainabledrugdiscovery.eu

Future research should focus on advancing this compound through these stages. This includes detailed characterization of its pharmacological properties, further exploration of its mechanism of action beyond Top1 inhibition, and assessment of its activity in relevant in vitro and in vivo models. nptel.ac.insustainabledrugdiscovery.eu Understanding the specific biological context in which this compound exerts its selective toxicity is crucial for its successful development.

Optimization of Analogues for Enhanced Efficacy and Reduced Resistance

A key consideration in the development of any therapeutic agent is the potential for drug resistance and the need to optimize efficacy. For this compound, future research should involve the synthesis and evaluation of structural analogues. Medicinal chemistry approaches are commonly employed to develop potent inhibitors with improved properties and to address issues like drug resistance. acs.orgresearchgate.net

Optimization efforts could focus on modifying the chemical structure of this compound to enhance its potency against sensitive cell lines, improve its pharmacokinetic profile, and potentially overcome or reduce the development of resistance mechanisms. This could involve structure-activity relationship (SAR) studies to identify key functional groups responsible for its activity and selectivity. Strategies to overcome drug resistance in the context of topoisomerase inhibitors include the development of novel inhibitors or combination therapies. researchgate.net

Pharmacogenomics and Predictive Biomarkers

Pharmacogenomics, the study of how an individual's genetic makeup influences their response to drugs, plays a crucial role in personalized medicine. nih.govnih.govrsdjournal.org Identifying predictive biomarkers can help stratify patients who are most likely to respond favorably to a particular treatment. nih.govnih.govresearchgate.net

For this compound, future research should investigate potential pharmacogenomic markers that correlate with sensitivity or resistance to the compound. This could involve studying genetic variations in genes related to its target (Top1), related signaling pathways (potentially including Notch), drug metabolism, or transport in patient populations or cell lines with varying responses to this compound. Identifying such biomarkers could enable the development of companion diagnostics to predict treatment outcomes and optimize patient selection for future clinical trials. nih.govrsdjournal.org

Action Research Framework for Translational Studies

Translational research aims to bridge the gap between basic scientific discoveries and clinical applications. nih.govnih.gov An action research framework in the context of translational studies for this compound would involve a cyclical process of planning, acting, observing, and reflecting to drive the compound's progression from the laboratory towards potential clinical use. rudn.ruakademicka.pl

Q & A

How should researchers formulate a research question for studying a compound like SW044248?

A well-constructed research question must be clear, focused, and testable , aligning with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Begin by identifying knowledge gaps in existing literature, such as synthesis challenges or uncharacterized biological activity. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure questions, ensuring complexity that demands in-depth analysis (e.g., "How does solvent polarity affect this compound's crystallization kinetics?"). Avoid overly broad terms and prioritize specificity .

Q. What methodologies are essential for conducting a literature review on novel compounds?

Use databases like Web of Science, PubMed, and Google Scholar to gather peer-reviewed articles. Employ Boolean search strategies (e.g., "(this compound OR [IUPAC name]) AND (synthesis OR characterization)") to refine results. Critically evaluate sources for methodological rigor, focusing on experimental protocols, spectroscopic data, and reproducibility. Track citations to identify foundational studies and recent advancements .

Q. What are the key considerations in experimental design for synthesizing this compound?

Define independent variables (e.g., temperature, catalysts) and dependent variables (e.g., yield, purity). Include controls to isolate reaction mechanisms and validate results. Use factorial design to test multiple parameters simultaneously. Document procedures in detail, including equipment specifications and safety protocols, to ensure reproducibility .

Q. How to assess the purity and structural integrity of this compound using analytical techniques?

Combine spectroscopic methods (NMR, IR) with chromatographic techniques (HPLC, GC-MS). For purity, calculate percentage composition from HPLC peak areas. For structural confirmation, compare experimental NMR shifts with computational predictions or literature data. Report all analytical parameters (e.g., column type, solvent gradients) to enable replication .

Q. What are the best practices for documenting experimental procedures?

Follow guidelines from journals like the Beilstein Journal of Organic Chemistry:

- Provide step-by-step protocols in the main text or supplementary materials.

- Include raw data (e.g., NMR spectra, chromatograms) with metadata (instrument settings, sample preparation).

- Reference established methods (e.g., "Crystallization followed the procedure of Smith et al., 2020") .

Advanced Research Questions

Q. How should researchers address contradictory data in spectroscopic analysis of this compound?

Conduct iterative validation :

Q. What strategies optimize the synthesis yield and purity of compounds like this compound?

Implement Design of Experiments (DOE) to systematically vary parameters (e.g., reaction time, stoichiometry). Use response surface methodology to identify optimal conditions. For purity, incorporate purification techniques (recrystallization, column chromatography) and monitor via TLC or inline analytics (e.g., ReactIR) .

Q. How to integrate computational modeling with experimental data in compound characterization?

Validate computational models (e.g., DFT for NMR predictions) against experimental results. Use docking studies to hypothesize biological targets of this compound. Combine molecular dynamics simulations with experimental solubility data to predict formulation stability. Ensure transparency by publishing code and raw data .

Q. How to design a systematic approach for validating the biological activity of this compound?

Employ multi-assay validation :

Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?

Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Calculate EC50/IC50 with bootstrap resampling for error estimation. For multi-variable studies, apply multivariate analysis (PCA) to identify confounding factors. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Data Reporting Table Example

| Parameter | Method | Result | Reference Standard |

|---|---|---|---|

| Purity (%) | HPLC (C18 column, 254 nm) | 98.5 ± 0.3 | USP <621> |

| Melting Point (°C) | Differential Scanning Calorimetry | 156–158 | Literature: 155–157 |

| 1H NMR (δ, ppm) | 500 MHz (DMSO-d6) | 7.32 (s, 1H), 2.45 (q, 2H) | Predicted DFT |

Note: Include detailed instrumentation settings and statistical confidence intervals in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.